{4-[2-(2-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(cyclopropyl)methanone
Description
1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzenesulfonyl group, a chlorophenyl group, and a cyclopropanecarbonyl group attached to a piperazine ring
Properties
Molecular Formula |
C23H22ClN3O4S |
|---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
[4-[4-(benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C23H22ClN3O4S/c24-19-9-5-4-8-18(19)20-25-21(32(29,30)17-6-2-1-3-7-17)23(31-20)27-14-12-26(13-15-27)22(28)16-10-11-16/h1-9,16H,10-15H2 |
InChI Key |
QYZCAUCWYFFJPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4Cl)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a chlorophenyl derivative.
Formation of the Cyclopropanecarbonyl Group: This step involves the reaction of the intermediate compound with cyclopropanecarbonyl chloride.
Coupling with Piperazine: The final step involves the coupling of the intermediate compound with piperazine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-BENZENESULFONYL-2-BENZHYDRYL-OXAZOL-5-YL)-PIPERIDINE
- 4-BENZYL-1-(4-CHLORO-BENZENESULFONYL)-PIPERIDINE
- 1-(4-CHLORO-BENZENESULFONYL)-3,5-DIMETHYL-PIPERIDINE
Uniqueness
1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropanecarbonyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
